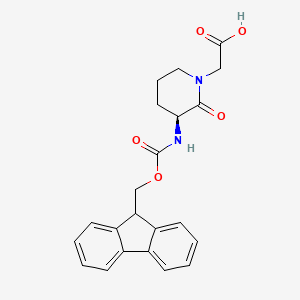

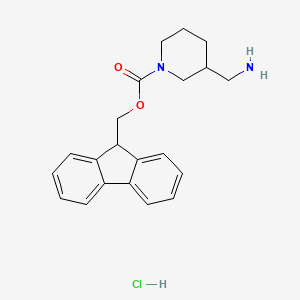

![molecular formula C12H7ClN2S B1334096 4-氯-7-苯基噻吩并[3,2-d]嘧啶 CAS No. 827614-26-6](/img/structure/B1334096.png)

4-氯-7-苯基噻吩并[3,2-d]嘧啶

描述

4-Chloro-7-phenylthieno[3,2-d]pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of interest due to their potential pharmaceutical applications and as intermediates in the synthesis of small molecule anticancer drugs .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. For instance, a rapid synthetic method for 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine was established through a three-step process starting from methyl 3-aminothiophene-2-carboxylate and urea, with a total yield of 42.4% . Similarly, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for anticancer drugs, was synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions, achieving a total yield of 44.6% .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is often confirmed using techniques such as 1H NMR, MS spectrum, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, was determined by X-ray diffraction, revealing that all ring atoms in the pyridopyrimidinone moiety are almost coplanar .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, as part of their synthesis process . The presence of substituents like chloro, bromo, or methylthio groups can influence the reactivity and the type of reactions these compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are characterized using techniques such as FT-IR, FT-Raman, multinuclear NMR, mass spectrometry, and elemental analyses. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), help in understanding the vibrational spectra and the energies of the compounds. For instance, 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas were studied using B3LYP/6-311++G(d,p) level of approximation to analyze intramolecular non-covalent interactions . Additionally, Hirshfeld surface analysis and fingerprint plots are used to explain intermolecular interactions in the crystal lattice .

科学研究应用

噻吩并[3,2-d]嘧啶衍生物的合成

4-氯-7-苯基噻吩并[3,2-d]嘧啶可作为合成噻吩并[3,2-d]嘧啶-7-腈的通用合成子 . 该化合物用于合成噻吩并[3,2-d]嘧啶-4-酮,通过加热噻吩-2-甲酰胺来实现 .

激酶抑制剂的开发

在药物化学领域,4-氯-7-苯基噻吩并[3,2-d]嘧啶作为开发有效激酶抑制剂的支架 . 这些抑制剂是癌症治疗的有希望的候选药物 .

凋亡诱导剂

发现4-氯-7-苯基噻吩并[3,2-d]嘧啶衍生物可以在癌细胞中诱导凋亡 . 它们增加了促凋亡蛋白的活性,并降低了抗凋亡蛋白的活性 .

多靶点激酶抑制剂

4-氯-7-苯基噻吩并[3,2-d]嘧啶的一些衍生物对多种酶显示出显着活性,使其成为潜在的多靶点激酶抑制剂 .

抗结核活性

4-氯-7-苯基噻吩并[3,2-d]嘧啶的某些卤代取代苯基衍生物显示出改善的抗结核活性 .

炎症性皮肤病的治疗

作用机制

未来方向

Thienopyrimidine derivatives, including 4-Chloro-7-phenylthieno[3,2-d]pyrimidine, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Therefore, the development of new thienopyrimidine derivatives as potential therapeutic agents is a promising area of future research .

属性

IUPAC Name |

4-chloro-7-phenylthieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2S/c13-12-11-10(14-7-15-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDQPDXWKBHOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

![(2S,5S)-Fmoc-5-amino-1,2,4,5,6,7-hexahydro-azepino [3,2,1-HI] indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)

![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)

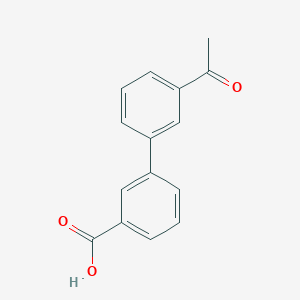

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)